ML10302 (Piperidinoethyl Ester Derived from Ethyl 4-Amino-5-Chloro-2-Methoxybenzoate) Demonstrates Equipotent In Vivo Prokinetic Efficacy to Cisapride Without Cardiac Toxicity
In a direct head-to-head in vivo comparison, the piperidinoethyl ester derivative of 4-amino-5-chloro-2-methoxybenzoate (ML10302) demonstrated prokinetic efficacy in conscious dogs comparable to the reference compound cisapride, but with a critical safety differentiation. ML10302 dose-dependently stimulated duodenal spike activity with an ED₅₀ of 24 nmol/kg i.v. [1]. Unlike cisapride, which at its highest tested dose (3000 nmol/kg i.v.) induced significant tachycardia and prolonged the rate-corrected QT interval (p < 0.01), ML10302 produced no effects on heart rate or QTc at any dose tested (3-300 nmol/kg i.v.) [2]. This establishes that derivatives of this scaffold can achieve therapeutic prokinetic activity while dissociating from the cardiac liabilities associated with non-selective or earlier-generation 5-HT₄ receptor agonists [3].
| Evidence Dimension | In vivo prokinetic efficacy (ED₅₀) and cardiac safety (heart rate, QTc prolongation) |
|---|---|
| Target Compound Data | ED₅₀ = 24 nmol/kg i.v. (duodenal spike activity); No effect on heart rate or QTc at any dose tested (3-300 nmol/kg i.v.) |
| Comparator Or Baseline | Cisapride: ED₅₀ range 30-3000 nmol/kg i.v.; At 3000 nmol/kg i.v., induced tachycardia and prolonged QTc (p < 0.01) |
| Quantified Difference | ML10302 achieves similar prokinetic efficacy with >100-fold safety margin on QTc prolongation relative to cisapride's cardiotoxic dose; QTc prolongation absent in ML10302 at all doses. |
| Conditions | In vivo study in five fasting, conscious Beagle dogs; duodenal and jejunal spike activity monitored via implanted electrodes; heart rate and QTc recorded via surface ECG |
Why This Matters
This evidence justifies selection of this scaffold for prokinetic drug discovery programs where cardiac safety is a primary concern, differentiating it from legacy agents like cisapride.
- [1] Crema F, Modini C, Croci T, Langlois M, de Ponti F. Intestinal prokinesia by two esters of 4-amino-5-chloro-2-methoxybenzoic acid: involvement of 5-hydroxytryptamine-4 receptors and dissociation from cardiac effects in vivo. J Pharmacol Exp Ther. 1999 Mar;288(3):1045-52. PMID: 10027842. View Source
- [2] Crema F, Modini C, Croci T, Langlois M, de Ponti F. Intestinal prokinesia by two esters of 4-amino-5-chloro-2-methoxybenzoic acid: involvement of 5-hydroxytryptamine-4 receptors and dissociation from cardiac effects in vivo. J Pharmacol Exp Ther. 1999 Mar;288(3):1045-52. PMID: 10027842. View Source
- [3] Crema F, Modini C, Croci T, Langlois M, de Ponti F. Intestinal prokinesia by two esters of 4-amino-5-chloro-2-methoxybenzoic acid: involvement of 5-hydroxytryptamine-4 receptors and dissociation from cardiac effects in vivo. J Pharmacol Exp Ther. 1999 Mar;288(3):1045-52. PMID: 10027842. View Source
